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  • Product: 4-iodo-3-methyl-1,2-oxazol-5-amine
  • CAS: 930-84-7

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-3-methyl-1,2-oxazol-5-amine Foreword: The Architectural Blueprint of a Molecule In the realms of materials science and pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-3-methyl-1,2-oxazol-5-amine

Foreword: The Architectural Blueprint of a Molecule

In the realms of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the foundational blueprint from which its properties and functions are derived. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unveiling this atomic architecture, providing unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the solid state.[1][2][3]

This guide offers a comprehensive exploration of the crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine, a heterocyclic compound of interest due to the prevalence of the isoxazole scaffold in medicinal chemistry. We will navigate the complete workflow, from the initial synthesis and the critical step of crystal cultivation to the sophisticated processes of data collection, structure refinement, and the nuanced interpretation of the forces that dictate its crystal packing. The causality behind each experimental choice is explained, providing a self-validating framework for researchers, scientists, and drug development professionals.

From Synthesis to Single Crystal: The Genesis of Analysis

The journey to structural elucidation begins not at the diffractometer, but in the chemistry lab. A high-quality single crystal is the absolute prerequisite for a successful SCXRD experiment, making the synthesis and crystallization phases the most critical and often challenging bottleneck.[1][3]

Representative Synthesis

While numerous synthetic routes to isoxazole derivatives exist, a plausible pathway to 4-iodo-3-methyl-1,2-oxazol-5-amine can be adapted from established methods for similar structures.[4] For instance, a related compound, 4-iodo-3-methylisoxazole-5-carbaldehyde, is synthesized via the iodination of a 3-methylisoxazole precursor.[5] A subsequent reductive amination or a related transformation of the carbaldehyde group could yield the target 5-amine derivative. The expertise in this phase lies in selecting a route that not only produces the target molecule but also yields a high-purity product, as impurities can severely inhibit crystallization.

The Art and Science of Crystallization

Crystallization is the process of transitioning molecules from a disordered solution state to a highly ordered solid lattice.[6] This process involves two key stages: nucleation, the formation of a tiny, stable crystalline seed, and subsequent growth. The primary goal is to facilitate this process slowly and under controlled conditions to favor the formation of a single, well-ordered crystal rather than a polycrystalline powder.

The choice of solvent is paramount and can significantly influence crystal growth and even the resulting crystal packing.[6] A systematic screening approach is the most effective strategy.

Step-by-Step Methodology:

  • Solubility Screening: Begin by assessing the solubility of the purified 4-iodo-3-methyl-1,2-oxazol-5-amine in a range of common solvents (see Table 1). The ideal solvent is one in which the compound is moderately soluble—fully soluble when heated, but sparingly soluble at room or lower temperatures.

  • Method Selection: Based on solubility, select appropriate crystallization techniques.

    • Slow Evaporation: This is the simplest method, suitable for solvents in which the compound is readily soluble.[6][7] Dissolve the compound in a suitable solvent in a vial covered with a perforated cap to allow the solvent to evaporate over several days or weeks.

    • Vapor Diffusion: This technique is highly effective and requires a binary solvent system.[7] A solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an antisolvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

    • Antisolvent Diffusion/Layering: This method involves carefully layering a poor solvent on top of a solution of the compound in a good solvent.[7] Crystals form at the interface where the two solvents slowly mix.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; good for moderately polar compounds.
Halogenated Dichloromethane, ChloroformGood for dissolving a wide range of organic compounds; use with caution.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors.
Esters Ethyl acetateA moderately polar solvent, often used in combination with alkanes.
Ketones AcetoneA polar aprotic solvent.
Hydrocarbons Hexane, HeptaneNonpolar; often used as antisolvents in vapor/liquid diffusion.[7]
Aromatic Toluene, BenzeneCan engage in π-π interactions with the isoxazole ring.
Polar Aprotic Acetonitrile, DMF, DMSOUsed as a last resort for poorly soluble compounds; high boiling points can make evaporation slow.[6]
Table 1. Typical solvents for screening the crystallization of small organic molecules.[6]

For particularly challenging molecules, modern techniques can be employed. For instance, using alignment media like self-assembled lyotropic liquid crystals can reduce the entropy of the solute, lowering the free energy barrier for nucleation and promoting crystal growth.[2]

G cluster_0 Synthesis & Purification cluster_1 Crystallization synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification solubility Solubility Screening purification->solubility methods Crystallization Methods (Evaporation, Diffusion, etc.) solubility->methods crystal Single Crystal Formation methods->crystal

Caption: Workflow from synthesis to obtaining a single crystal.

Single-Crystal X-ray Diffraction: Probing the Atomic Lattice

SCXRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms by analyzing how X-rays are diffracted by a crystal lattice.[8][9]

Data Collection

The core of the experiment involves mounting a suitable single crystal on a goniometer and rotating it in a monochromatic X-ray beam.[8][10] The interaction of the X-rays with the electrons in the crystal produces a unique diffraction pattern of spots, or reflections, which are recorded by a detector.[9] To ensure a high-quality structure, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[10]

Data Processing: From Images to Intensities

The raw diffraction images are processed computationally to yield a file containing the Miller indices (h,k,l) and intensity for each reflection.[11] This process consists of two main stages:

  • Integration: This involves identifying the diffraction spots, indexing them to determine the unit cell parameters and crystal lattice symmetry, and integrating the intensity of each spot.[11]

  • Scaling and Merging: Data from hundreds of images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, comprehensive dataset.[9] This step is crucial for data quality and provides key statistics for evaluation.[11]

Structure Solution and Refinement

The central challenge in crystallography is the "phase problem": the detector measures the intensity of the diffracted X-rays, but not their phase, both of which are needed to calculate the electron density map.

Step-by-Step Methodology:

  • Structure Solution: An initial estimate of the phases is obtained using computational methods.

    • Direct Methods: These statistical methods are highly effective for small molecules and use relationships between the intensities of strong reflections to predict their phases.[10][12]

    • Patterson Methods: This approach uses a map calculated from the intensities (without phases) to find the vectors between heavy atoms. For 4-iodo-3-methyl-1,2-oxazol-5-amine, the heavy iodine atom would make this method particularly effective.[10][12]

  • Model Building: The initial electron density map is used to build a preliminary atomic model of the molecule.

  • Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[10]

    • Least-Squares Refinement: The most common technique, which minimizes the difference between observed and calculated structure factor amplitudes.[10]

    • Difference Fourier Maps: These maps show regions where the model has too much or too little electron density, guiding the placement of missing atoms (like hydrogens) or the correction of atom types.[12]

  • Validation: The final model is rigorously checked for chemical and crystallographic reasonability. The quality of the final structure is typically assessed by the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

G cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement collection Diffraction Data Collection (SCXRD) processing Data Processing (Integration & Scaling) collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Iterative Refinement (Least-Squares) solution->refinement refinement->solution Difference Map Feedback validation Final Structural Model refinement->validation

Caption: Workflow from SCXRD data collection to the final structural model.

Structural Insights: Molecular Geometry and Intermolecular Forces

The final refined model provides a wealth of information. The analysis moves from the individual molecule to the extended three-dimensional lattice, held together by a delicate balance of intermolecular forces.[13] Understanding these interactions is key to crystal engineering and predicting material properties.[14]

Molecular Structure

The analysis first confirms the covalent structure of 4-iodo-3-methyl-1,2-oxazol-5-amine. Key parameters include:

  • Bond Lengths and Angles: These are determined with high precision and can be compared to values from databases like the Cambridge Structural Database (CSD) to identify any unusual geometric features.[15]

  • Conformation and Planarity: The isoxazole ring is expected to be largely planar. The analysis will reveal the orientation of the methyl and amine substituents relative to this ring.

Crystal Packing and Intermolecular Interactions

The true power of crystal structure analysis lies in its ability to reveal how molecules interact with their neighbors. For 4-iodo-3-methyl-1,2-oxazol-5-amine, several key interactions are anticipated to direct the crystal packing.

Interaction TypeDonor (D)Acceptor (A)Description
Hydrogen Bond N-H (amine)N (oxazole), O (oxazole)A strong, directional interaction crucial for forming stable supramolecular motifs like chains or sheets.
Halogen Bond C-IN (oxazole), O (oxazole)A highly directional and significant interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base (N or O).[14]
π-π Stacking Isoxazole RingIsoxazole RingParallel or offset stacking of the aromatic rings, contributing to packing stability.
van der Waals Forces All atomsAll atomsWeaker, non-directional forces that contribute to the overall cohesion of the crystal.[13]
Table 2. Predicted intermolecular interactions governing the crystal packing of 4-iodo-3-methyl-1,2-oxazol-5-amine.
Visualization with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[16] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside it is mapped onto the surface.

  • Red spots indicate close contacts (strong interactions like hydrogen bonds).

  • Blue regions represent weaker or more distant contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the percentage contribution of each interaction type (e.g., H···H, H···I, H···N) to the overall crystal packing.[16][17] This allows for a detailed comparison of the packing forces in different polymorphs or related structures.

G mol 4-iodo-3-methyl- 1,2-oxazol-5-amine hbond Hydrogen Bonds (N-H···N/O) mol->hbond xbond Halogen Bonds (C-I···N/O) mol->xbond pi_stack π-π Stacking mol->pi_stack vdw van der Waals Forces mol->vdw

Caption: Key intermolecular forces stabilizing the crystal lattice.

Implications for Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A detailed crystal structure analysis of a novel derivative like 4-iodo-3-methyl-1,2-oxazol-5-amine provides critical information for drug development professionals.

  • Structure-Activity Relationships (SAR): The precise 3D structure provides a basis for understanding how modifications to the molecule affect its biological activity.

  • Rational Drug Design: Knowledge of the molecule's preferred conformation and its hydrogen/halogen bonding capabilities is essential for designing potent ligands that fit into the active site of a target protein.[18]

  • Solid-State Properties: Intermolecular interactions dictate physical properties such as melting point, solubility, and stability. This is crucial for formulation and manufacturing, as different crystal forms (polymorphs) can have dramatically different properties.

Conclusion

The crystal structure analysis of 4-iodo-3-methyl-1,2-oxazol-5-amine is a multi-faceted process that bridges synthetic chemistry, physics, and computational analysis. Each step, from the meticulous cultivation of a single crystal to the final interpretation of its intricate packing forces, provides a deeper layer of understanding. The resulting structural model is more than just a picture; it is a quantitative, atomic-resolution map that informs our understanding of chemical behavior and provides an authoritative foundation for the rational design of new materials and therapeutics.

References

  • Advanced crystallisation methods for small organic molecules - ePrints Soton.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scientific Research Publishing.
  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
  • crystallization of small molecules.
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available from: [Link]

  • Solution and Refinement of Crystal Structures - Oxford Academic. Available from: [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? - RSC Publishing. Available from: [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions - IUCr Journals. Available from: [Link]

  • Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering - Books. Available from: [Link]

  • Structure solution and refinement: introductory strategies.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. Available from: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis.
  • X-ray crystallography - Wikipedia. Available from: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available from: [Link]

  • 4-iodo-3-methyl-1,2-oxazol-5-amine - PubChemLite. Available from: [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents.
  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination - KAUST Repository. Available from: [Link]

  • The crystal structure of 4-[(benzo[1][2]dioxol-5-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, C19H17N3O3 - ResearchGate. Available from: [Link]

  • there are 524007 entries in the selection - Crystallography Open Database: Search results. Available from: [Link]

  • 4-Iodo-1-(thiolan-3-ylmethyl)pyrazol-5-amine - PubChem - NIH. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available from: [Link]

  • (PDF) 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - ResearchGate. Available from: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][16]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-iodo-3-methyl-1,2-oxazol-5-amine as a heterocyclic building block

High-Value Heterocyclic Building Block for Medicinal Chemistry Part 1: Introduction & Core Utility[1] 4-Iodo-3-methyl-1,2-oxazol-5-amine (also known as 5-amino-4-iodo-3-methylisoxazole; CAS: 930-84-7) is a pivotal hetero...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Heterocyclic Building Block for Medicinal Chemistry

Part 1: Introduction & Core Utility[1]

4-Iodo-3-methyl-1,2-oxazol-5-amine (also known as 5-amino-4-iodo-3-methylisoxazole; CAS: 930-84-7) is a pivotal heterocyclic scaffold in modern drug discovery. Its value lies in its dual-functional nature : it possesses a highly reactive electrophilic handle (C4-iodine) for palladium-catalyzed cross-coupling and a nucleophilic handle (C5-amine) for amide/urea formation.

This specific isomer (3-methyl-5-amino) is structurally distinct from the 5-methyl-3-amino isomer found in antibiotics like Sulfamethoxazole. The 5-amino-isoxazole core is electron-rich, making the C4 position susceptible to electrophilic halogenation, yet the resulting C-I bond is stable enough for storage and subsequent selective functionalization.

Key Chemical Properties
PropertyData
CAS Number 930-84-7
Molecular Formula C₄H₅IN₂O
Molecular Weight 223.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2-8°C, protect from light (C-I bond photosensitivity)

Part 2: Synthesis Protocol (Preparation of the Building Block)

While commercially available, in-house preparation is often required for scale-up or fresh batches to ensure iodine integrity. The most reliable method involves the electrophilic iodination of 3-methyl-1,2-oxazol-5-amine (CAS: 14678-02-5) using N-iodosuccinimide (NIS).

Protocol A: Regioselective C4-Iodination

Objective: Synthesize 4-iodo-3-methyl-1,2-oxazol-5-amine from the 5-amino precursor.

Reagents:

  • 3-Methyl-1,2-oxazol-5-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

  • Ammonium acetate (0.1 equiv) - Catalyst

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 3-methyl-1,2-oxazol-5-amine in anhydrous MeCN.

  • Activation: Add solid ammonium acetate (NH₄OAc). Stir for 5 minutes at room temperature (RT).

  • Iodination: Add NIS portion-wise over 15 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is less polar than the starting material.

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine/NIS.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOH/Hexanes if necessary.

Yield Expectation: 85–95% Critical Note: Avoid using elemental iodine (I₂) with strong oxidizers, as the isoxazole N-O bond can be sensitive to harsh oxidation. NIS is milder and highly regioselective for the C4 position.

Part 3: Application Protocols (Divergent Synthesis)

The utility of this building block is best realized by leveraging its orthogonal reactivity. The C4-iodine allows for carbon skeleton expansion, while the C5-amine allows for "warhead" attachment or solubility modulation.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: This reaction installs aryl or heteroaryl groups at the C4 position, creating biaryl isoxazole scaffolds common in kinase inhibitors.

Reagents:

  • 4-Iodo-3-methyl-1,2-oxazol-5-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Preferred for steric tolerance

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine the iodide, boronic acid, and base in a microwave vial or pressure tube. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst. Purge for another 2 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (gradient 0-50% EtOAc in Hexanes).

Expert Insight: The free amine at C5 can sometimes coordinate to Pd, slowing the reaction. If yields are low, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling, then deprotect.

Protocol C: Amide Coupling (N5 Functionalization)

Context: The C5-amine is weakly nucleophilic due to the electron-withdrawing nature of the isoxazole ring. Standard EDC/NHS conditions often fail. High-energy electrophiles or strong coupling agents are required.

Reagents:

  • 4-Iodo-3-methyl-1,2-oxazol-5-amine (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or EtOAc

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 10 minutes to form the active ester.

  • Addition: Add the 4-iodo-isoxazol-5-amine.

  • Reaction: Stir at 50°C for 6–12 hours. (Elevated temperature is crucial to overcome the low nucleophilicity of the heteroaryl amine).

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), then NaHCO₃.

Part 4: Visualizing the Workflow

The following diagram illustrates the "Hub" capability of 4-iodo-3-methyl-1,2-oxazol-5-amine, showing how it bridges the gap between simple precursors and complex medicinal scaffolds.

Isoxazole_Workflow Precursor 3-Methyl-1,2-oxazol-5-amine (CAS: 14678-02-5) Core 4-Iodo-3-methyl-1,2-oxazol-5-amine (CAS: 930-84-7) Precursor->Core Iodination NIS N-Iodosuccinimide (MeCN, RT) NIS->Core Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C4 Reactivity Amide Amide Coupling (R-COOH, HATU) Core->Amide N5 Reactivity Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Core->Sonogashira C4 Reactivity ProductA 4-Aryl-isoxazol-5-amine (Kinase Inhibitor Core) Suzuki->ProductA ProductB N-(4-Iodo-isoxazol-5-yl)amide (Prodrug/Stable Core) Amide->ProductB ProductC 4-Alkynyl-isoxazol-5-amine (Rigid Linker) Sonogashira->ProductC

Caption: Divergent synthesis workflow starting from the 4-iodo-isoxazole core.

Part 5: References

  • Suzuki-Miyaura Coupling Mechanism & Applications:

    • Source: Wikipedia / Organic Chemistry Portal

    • Title: Suzuki reaction - Solvent variations and Catalytic Cycles.

    • URL:[Link]

  • Iodination of Heterocycles with NIS:

    • Source: Organic Chemistry Portal

    • Title: N-Iodosuccinimide (NIS) in Organic Synthesis.

    • URL:[Link]

  • Aminoisoxazole Synthesis & Properties:

    • Source: PubChem[1]

    • Title: 5-Amino-3-methylisoxazole (Precursor Data).[2][3][4]

    • URL:[Link]

  • Aminative Suzuki Coupling (Advanced Context):

    • Source: Science (2024)[5]

    • Title: Aminative Suzuki-Miyaura coupling (Connecting C-N bonds via Pd-catalysis).

    • URL:[Link]

  • Isoxazole Scaffolds in Drug Design:

    • Source: MedChemExpress / ResearchGate

    • Title: 4-Chloro-3-methylisoxazol-5-amine as a Drug Intermediate.[6]

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Isoxazole Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Isoxazole Scaffolds in Peptidomimetics The integration of non-proteinogenic amino acids into peptide scaffolds is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Isoxazole Scaffolds in Peptidomimetics

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the vast array of unnatural amino acids, isoxazole-containing variants have emerged as particularly promising building blocks in the design of novel therapeutics and biological probes.[1] The isoxazole moiety, a five-membered aromatic heterocycle, imparts unique structural and electronic properties to peptide backbones. Its rigid framework can act as a conformational constraint, locking the peptide into a bioactive conformation. Furthermore, the isoxazole ring can serve as a bioisosteric replacement for amide bonds, enhancing resistance to enzymatic degradation and improving pharmacokinetic profiles.[2][3] The diverse biological activities associated with isoxazole-containing compounds, including anticancer, anti-inflammatory, and antibacterial properties, further underscore their therapeutic potential.[1][2]

This comprehensive guide, designed for researchers at the forefront of peptide science and drug discovery, provides a detailed exploration of the solid-phase synthesis (SPPS) of peptides incorporating isoxazole amino acids. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights into the critical aspects of building block synthesis, peptide assembly, and troubleshooting. Our objective is to equip you with the knowledge and practical protocols necessary to confidently and successfully integrate these valuable scaffolds into your research endeavors.

Part 1: Synthesis of Fmoc-Protected Isoxazole Amino Acid Building Blocks

The successful incorporation of isoxazole amino acids into a peptide sequence via Fmoc-based SPPS is contingent on the availability of high-quality, appropriately protected building blocks. This section provides a detailed protocol for the synthesis of a representative isoxazole amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), and its subsequent Fmoc protection.

Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

The synthesis of AMIA is a multi-step process that begins with readily available starting materials. The following protocol is adapted from established literature procedures.[2]

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA) [2]

Materials:

  • Triethyl orthoacetate

  • Ethyl cyanoacetate

  • 4-Dimethylaminopyridine (DMAP)

  • Ethanol (EtOH)

  • Sodium ethoxide (EtONa)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

    • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

    • Add a catalytic amount of DMAP.

    • Heat the mixture to 110°C, ensuring simultaneous removal of the ethanol formed during the reaction.

    • Upon cooling, a precipitate will form. Filter the solid and wash it with a 10% HCl solution.

  • Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

    • Dissolve the intermediate P1 in ethanol.

    • In a separate flask, prepare a mixture of EtONa and NH₂OH·HCl in ethanol.

    • Add the solution of P1 to the EtONa/NH₂OH·HCl mixture and stir for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the resulting precipitate, wash with water, and dry.

  • Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (AMIA) (P3):

    • Dissolve the solid intermediate P2 in a 10% NaOH solution and heat to 70°C.

    • Cool the mixture and acidify to pH 4 with HCl.

    • Filter the precipitate, wash with water, and dry to yield the final product, AMIA.

Fmoc Protection of Isoxazole Amino Acids

With the isoxazole amino acid in hand, the next critical step is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This ensures that the amino group does not participate in unwanted side reactions during peptide synthesis.[2]

Protocol 2: Fmoc Protection of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (Fmoc-AMIA-OH) [2]

Materials:

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Ethyl acetate

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve AMIA (1.4 mmol) and Na₂CO₃ (2.1 mmol) in 3 mL of distilled water.

  • In a separate container, dissolve Fmoc-OSu (1.48 mmol) in 3.6 mL of 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the AMIA solution and stir for 20 hours at room temperature.

  • Add 12 mL of 0.1 M Na₂CO₃ and continue stirring for 7 hours at 26°C.

  • Filter the mixture and wash with 20 mL of ethyl acetate to remove excess Fmoc-OSu and by-products.

  • Cool the aqueous fraction in an ice bath and adjust the pH to 4.0 with 6 N HCl.

  • Incubate the solution overnight at 4°C to allow for precipitation.

  • Filter the resulting precipitate, wash with distilled water, and dry under reduced pressure to yield Fmoc-AMIA-OH.

Note on Reactivity: It has been observed that the amino group of AMIA can exhibit lower nucleophilicity due to its imidic character and electron density delocalization through the isoxazole ring.[2] This may result in lower yields during the Fmoc protection step compared to standard amino acids. Optimization of reaction times and reagent stoichiometry may be necessary.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Isoxazole-Containing Peptides

The core of this guide is the successful incorporation of the synthesized Fmoc-isoxazole amino acid into a growing peptide chain on a solid support. The following sections detail a standard SPPS workflow, with specific considerations for isoxazole-containing residues.

General SPPS Workflow

The Fmoc/tBu strategy is the most common approach for SPPS and is well-suited for the incorporation of isoxazole amino acids. The general cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[4]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Protocol for SPPS of an Isoxazole-Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating an isoxazole amino acid on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Protocol 3: SPPS of an Isoxazole-Containing Peptide [2]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-isoxazole-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin as described in step 2.

  • Incorporation of Fmoc-Isoxazole Amino Acid:

    • Follow the same procedure as in step 3 for the coupling of the Fmoc-isoxazole amino acid.

    • Causality Insight: Due to the potentially lower nucleophilicity of the amino group in some isoxazole amino acids, extended coupling times or the use of more potent coupling reagents may be necessary to achieve complete incorporation.[2] Consider a double coupling (repeating the coupling step) as a standard practice for these residues. The use of ultrasonic agitation (e.g., 3 x 15 minutes) has also been shown to be effective.[2]

  • Peptide Elongation: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DMF (7 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (TFA/H₂O/TIS, 95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Part 3: Key Considerations and Troubleshooting

The successful synthesis of isoxazole-containing peptides requires careful attention to several key parameters. This section provides insights into the choice of coupling reagents, potential side reactions, and troubleshooting strategies.

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered or less reactive amino acids like some isoxazole derivatives.

Coupling ReagentClassKey Characteristics
HATU Uronium/Aminium SaltHighly reactive, fast coupling times, and low racemization. Often the reagent of choice for difficult couplings.[5][6]
HCTU Uronium/Aminium SaltA cost-effective alternative to HATU with comparable efficiency.[5][6]
TBTU/HBTU Uronium/Aminium SaltCommonly used reagents, but may be less effective for challenging couplings compared to HATU or HCTU.[7]
DIC/HOBt Carbodiimide/AdditiveA classic combination that is effective for many standard couplings, but may be slower and less efficient for hindered amino acids.

Expertise & Experience: For the incorporation of isoxazole amino acids, particularly those with potentially reduced nucleophilicity, starting with a high-performance coupling reagent like HATU or HCTU is highly recommended. The slightly higher cost is often justified by improved yields and purity, reducing the need for time-consuming troubleshooting and purification.

Potential Side Reactions and Mitigation Strategies

a) Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern in peptide synthesis. While modern coupling reagents are designed to minimize racemization, certain conditions can exacerbate this side reaction.

Causality: Racemization can occur through the formation of an oxazolone intermediate, which is planar and can be reprotonated from either face.[8]

Mitigation Strategies:

  • Choice of Reagents: Use coupling reagents known for low racemization, such as HATU.

  • Base Selection: Employ a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive residues.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

b) Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly under basic conditions.

Mitigation Strategies:

  • Protecting Groups: Use a protecting group on the aspartic acid side chain that is less prone to cyclization, such as O-2,4-dichlorobenzyl (O-Dcb).

  • Deprotection Conditions: Use a milder base or shorter deprotection times for the Fmoc group removal.

c) Stability of the Isoxazole Ring: The isoxazole ring is generally stable to the standard conditions of Fmoc-SPPS, including treatment with piperidine for Fmoc deprotection and TFA for final cleavage.[7] However, prolonged exposure to strong bases or nucleophiles could potentially lead to ring opening.[9] It is advisable to use standard reaction times and avoid unnecessarily harsh conditions.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling of Isoxazole Amino Acid - Lower nucleophilicity of the amino group- Steric hindrance- Poor solubility of the Fmoc-isoxazole amino acid in DMF- Perform a double coupling.- Use a more potent coupling reagent (e.g., HATU).- Increase the reaction time.- Use ultrasonic agitation.[2]- If solubility is an issue, try a different solvent or a solvent mixture (e.g., DMF/DMSO).
Low Yield of Crude Peptide - Incomplete couplings throughout the synthesis- Aggregation of the growing peptide chain- Premature cleavage from the resin- Monitor each coupling step with a Kaiser test.- For difficult sequences, consider using a more efficient coupling reagent or longer coupling times.- Use a resin with a more acid-labile linker if premature cleavage is suspected.
Presence of Deletion Sequences in Mass Spectrum - Incomplete coupling at one or more steps- Optimize coupling conditions (reagents, time, temperature).- Perform double couplings for difficult residues.

Part 4: Characterization of Isoxazole-Containing Peptides

Accurate characterization of the synthesized peptide is crucial to confirm its identity and purity. Mass spectrometry is a primary tool for this purpose.

Mass Spectrometry Fragmentation: The fragmentation pattern of peptides in tandem mass spectrometry (MS/MS) provides sequence information. The isoxazole ring can influence the fragmentation pattern. Common fragmentation pathways involve cleavage of the peptide backbone, resulting in b- and y-ions. The presence of the isoxazole moiety may lead to characteristic fragmentation patterns, such as cleavage of the N-O bond within the isoxazole ring.[10] Careful analysis of the MS/MS spectrum is essential for confirming the incorporation and integrity of the isoxazole amino acid.[2][11][12]

Conclusion

The solid-phase synthesis of peptides containing isoxazole amino acids offers a gateway to a vast and exciting chemical space for drug discovery and chemical biology. While the incorporation of these non-proteinogenic residues presents unique challenges, a thorough understanding of the underlying chemistry, coupled with the systematic application of the protocols and troubleshooting strategies outlined in this guide, can lead to the successful synthesis of these valuable peptidomimetics. By carefully selecting building blocks, optimizing coupling conditions, and being mindful of potential side reactions, researchers can harness the power of isoxazole scaffolds to create novel peptides with enhanced therapeutic potential.

References

  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 558-563.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
  • Mączyński, M. (n.d.). Solid Phase Synthesis and Isoxazoles.
  • Knerr, G., McKenna, J. I., Quincy, D. A., & Natale, N. R. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry, 24(5), 1429-1433.
  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Advances, 6(25), 20873-20883.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Chemistry – An Asian Journal.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). Tetrahedron Letters.
  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. (2025). Benchchem.
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.).
  • DMF Work-up and Solubility Issues. (2022, July 13). Reddit.
  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008, June 22).
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU. (2008, January 15). PubMed.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Aspartimide formation during SPPS a Base-promoted aspartimide formation... (n.d.).
  • Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids. (n.d.). Royal Society of Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Al-Mourabit, A., & Potier, P. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025, January 27). MDPI.
  • Röst, H. L., et al. (2014). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 13(6), 1645-1658.
  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.).
  • Bąchor, U., Stefanowicz, P., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022, May 2). Temple University.
  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed.
  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. (n.d.). Insubria.
  • Mascot help: Peptide fragmentation. (n.d.).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI.
  • Wu, G. (2009). Solid-State 17O NMR of Amino Acids. Biochemistry, 48(39), 9294-9304.
  • Why Peptide Purity Matters in Laboratory Research. (2025, November 6). Medium.
  • Isotope - labeled amino acids and compounds for NMR studies. (n.d.). NMR-BIO.

Sources

Technical Notes & Optimization

Troubleshooting

Removal of palladium catalyst from 4-iodo-3-methyl-1,2-oxazol-5-amine reaction products

Topic: Removal of palladium catalyst from 4-iodo-3-methyl-1,2-oxazol-5-amine reaction products Ticket ID: PD-ISOX-4I-REM Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Sticky Substrate" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of palladium catalyst from 4-iodo-3-methyl-1,2-oxazol-5-amine reaction products Ticket ID: PD-ISOX-4I-REM Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Sticky Substrate" Challenge

Welcome to the Advanced Purification Support Center. You are likely here because standard aqueous washes or simple Celite filtrations have failed to bring your residual palladium (Pd) levels down to ICH Q3D compliance (<10 ppm).

The Core Problem: Your molecule, 4-iodo-3-methyl-1,2-oxazol-5-amine , presents a "perfect storm" for catalyst retention:

  • Chelation Trap: The exocyclic amine (

    
    ) and the isoxazole ring nitrogen can act as a bidentate ligand, forming a stable "pincer-like" complex with Palladium.
    
  • Fragile Payload: The C-4 Iodine bond is chemically labile. Aggressive removal methods (e.g., hydrogenation, strong reducing agents) will cause dehalogenation, destroying your product.

  • Adsorption Risk: The planar heterocyclic core makes this molecule prone to non-specific adsorption onto activated carbon, leading to significant yield loss.

This guide prioritizes Functionalized Silica Scavengers , as they offer the highest selectivity for Pd without compromising the C-I bond.

Part 1: Diagnostic & Assessment

Before selecting a protocol, assess the state of your reaction mixture.

Q: What is the oxidation state of your residual Palladium?

  • Pd(0) (Black/Grey precipitate or colloidal): Common if you used catalysts like

    
     or 
    
    
    
    .
  • Pd(II) (Orange/Red/Yellow solution): Common if you used

    
    , 
    
    
    
    , or if the reaction involved an oxidative addition step that didn't fully turn over.

Q: What is your target limit?

  • Oral Dosage: < 100 µ g/day (approx. 10 ppm for 10g daily dose).[1]

  • Parenteral Dosage: < 10 µ g/day (approx. 1 ppm).

Part 2: Scavenger Selection Strategy

We recommend SiliaMetS® (or equivalent functionalized silica) over activated carbon for this specific isoxazole derivative.

Scavenger Decision Matrix
Scavenger FunctionalityChemical StructureBest For...[2][3][4][5]Compatibility with 4-iodo-isoxazole
Thiol (Si-SH) PropylthiolUniversal Choice. Scavenges Pd(0) and Pd(II).High. Neutral pH. Won't cleave C-I bond.
Thiourea (Si-Thiourea) ThioureaPd(II) Specialist. Excellent for cationic Pd species.High. Very effective for amine-coordinated Pd.
DMT (Si-DMT) DimercaptotriazineThe Heavy Hitter. Best for hindered complexes or low-level polishing (<5 ppm).Medium. Slightly acidic; ensure product doesn't precipitate.
TAAcOH (Si-TAAcOH) Triaminetetraacetic acidPd(0) in aqueous/polar media.Low. Chelation might compete with the amine product.
Visual Selection Guide

ScavengerSelection Start Start: Pd Contamination StateCheck Identify Pd State Start->StateCheck Pd0 Pd(0) Species (Black/Colloidal) StateCheck->Pd0 Pd2 Pd(II) Species (Soluble/Ionic) StateCheck->Pd2 Decision1 Primary Recommendation: Si-Thiol (Universal) Pd0->Decision1 Pd2->Decision1 Decision2 If Pd(II) persists: Si-Thiourea Decision1->Decision2 If >100 ppm remains Decision3 If Pd(0) persists or highly hindered: Si-DMT Decision1->Decision3 If >100 ppm remains

Caption: Logic flow for selecting the appropriate silica-based scavenger based on Palladium oxidation state.

Part 3: Experimental Protocol (Batch Mode)

Objective: Remove Pd from crude 4-iodo-3-methyl-1,2-oxazol-5-amine without deiodination.

Step-by-Step Workflow
  • Dissolution:

    • Dissolve your crude product in a compatible solvent.

    • Recommended: Ethyl Acetate (EtOAc), THF, or Methanol.

    • Avoid: DMF or DMSO (High viscosity reduces scavenging kinetics).

    • Concentration: 5–10 volumes relative to mass (e.g., 1g product in 10mL solvent).

  • Scavenger Addition:

    • Add 4 molar equivalents of Si-Thiol (relative to the residual Pd content, NOT the product).

    • Note: If Pd content is unknown, start with 10-20% w/w of scavenger relative to the crude product mass.

  • Incubation:

    • Temperature: Heat to 40–50°C .

    • Critical: Do NOT exceed 60°C. Higher temperatures increase the risk of the iodine undergoing oxidative addition to the trapped Pd, causing side reactions.

    • Time: Stir vigorously for 4 hours .

  • Filtration:

    • Filter the suspension through a 0.45µm PTFE membrane or a pad of Celite.

    • Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Analysis:

    • Evaporate solvent and test Pd levels (ICP-MS or XRF).

Workflow Visualization

ProtocolFlow Input Crude Product (Pd contaminated) Dissolve Dissolve in EtOAc/THF (10 Vol) Input->Dissolve AddScav Add Si-Thiol (4 equiv vs Pd) Dissolve->AddScav Incubate Stir 4h @ 50°C (Avoid Reflux) AddScav->Incubate Filter Filter (Celite/PTFE) Incubate->Filter Output Purified Filtrate (<10 ppm Pd) Filter->Output

Caption: Standard operating procedure for batch scavenging of Palladium from thermal-sensitive halides.

Part 4: Troubleshooting & FAQs

Q1: Why can't I just use Activated Carbon (Charcoal)?

A: You can, but it is risky.

  • Yield Loss: Isoxazoles are planar aromatics. They "stack" well on the graphitic planes of charcoal. You may lose 10–30% of your product to adsorption.

  • Inefficiency: Charcoal relies on physisorption. The amine-Pd coordination bond is strong; charcoal often cannot "rip" the Pd away from the isoxazole nitrogen. Functionalized silica (Si-Thiol) uses chemisorption (forming a covalent Pd-S bond), which is thermodynamically stronger than the Pd-N bond.

Q2: The Pd levels are still high (>50 ppm) after Si-Thiol treatment. What now?

A: This suggests a "Mixed Species" problem.

  • Switch to Si-DMT: Dimercaptotriazine is a more aggressive ligand. It is particularly effective if the Pd is trapped in a stable complex with your amine.

  • Solvent Swap: If you are in DCM, switch to THF or EtOAc. Chlorinated solvents can sometimes compete or stabilize certain Pd complexes.

  • Check Solubility: Ensure the product is fully dissolved. If the Pd is trapped inside undissolved crystal lattice defects, the scavenger cannot reach it.

Q3: Can I use hydrogenation to precipitate the Pd?

A: ABSOLUTELY NOT. Hydrogenation (


) causes hydrodehalogenation. You will strip the iodine off the C-4 position, yielding 3-methyl-1,2-oxazol-5-amine. Avoid all reducing conditions (including 

).
Q4: My product is turning purple during scavenging. Why?

A: This indicates Iodine liberation (


).
  • Cause: The temperature is too high, or the Pd is catalyzing the decomposition of the C-I bond.

  • Fix: Lower temperature to RT (20-25°C) and extend the time to 12-16 hours. Add a small amount of sodium thiosulfate to the final workup to quench free iodine.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 4-iodo-3-methyl-1,2-oxazol-5-amine Derivatives: The Unparalleled Power of X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as 4-iodo-3-methyl-1,2-oxazol-5-amine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as 4-iodo-3-methyl-1,2-oxazol-5-amine derivatives, which hold potential as scaffolds in medicinal chemistry, precise structural confirmation is not merely a formality but a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of small organic molecules, underscoring the definitive and authoritative nature of crystallographic data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density.[2] From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, offering an unparalleled level of structural detail.[3][4]

The ability of X-ray crystallography to provide accurate information about the interactions between molecules is unsurpassed and crucial for structure-based drug design.[5] It is the only technique among spectroscopic methods for which a complete analysis and interpretation of the entire spectrum is normally expected to yield a complete 3D structure.[6]

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for obtaining high-quality data that can be confidently used for structural validation.

X-ray Crystallography Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization Techniques (e.g., Slow Evaporation, Vapor Diffusion) b->c d High-Quality Single Crystal c->d e Crystal Mounting d->e f X-ray Diffractometer e->f g Data Collection (Rotation Method) f->g h Diffraction Pattern g->h i Data Processing & Integration h->i j Structure Solution (e.g., Direct Methods) i->j k Structure Refinement j->k l Final Structural Model k->l m Validation Reports (e.g., checkCIF) l->m n Analysis of Geometric Parameters m->n o Deposition to CSD n->o p Publication o->p

Sources

Comparative

A Researcher's Guide to In-Silico Docking: Evaluating Isoxazole Derivatives as Potential Therapeutic Agents

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, valued for its versatile electronic properties and structural adaptability.[1] This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone in medicinal chemistry, valued for its versatile electronic properties and structural adaptability.[1] This guide provides an in-depth, technical comparison of in-silico molecular docking studies for a series of isoxazole derivatives, with a focus on compounds conceptually derived from a 4-iodo-3-methyl-1,2-oxazol-5-amine core. We will explore the nuances of experimental design, the rationale behind procedural choices, and the interpretation of docking results, offering a framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this promising class of compounds.

The journey from a chemical entity to a therapeutic agent is long and arduous. Computational methods, particularly molecular docking, serve as a crucial initial step to navigate this path efficiently.[2][3][4] By predicting the binding interactions between a small molecule (ligand) and a biological target (receptor), we can prioritize candidates for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.[4][5] This guide will not only detail the "how" but, more importantly, the "why" behind each step of a rigorous in-silico docking workflow.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The specific focus on derivatives of 4-iodo-3-methyl-1,2-oxazol-5-amine stems from the potential for diverse functionalization at the iodo and amine positions, allowing for the exploration of a vast chemical space and the fine-tuning of interactions with various biological targets.

Comparative In-Silico Analysis: A Tale of Two Targets

To illustrate the power of comparative docking studies, this guide will examine the binding of representative isoxazole derivatives against two distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX).

  • Cyclooxygenase-2 (COX-2): An enzyme implicated in inflammation and pain pathways. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Carbonic Anhydrase IX (CA IX): A zinc-containing metalloenzyme that is overexpressed in many types of tumors. Its role in regulating tumor pH makes it an attractive target for the development of novel anticancer agents.[8]

By docking the same set of ligands into these two distinct binding sites, we can gain insights into their potential selectivity and polypharmacology.

Experimental Protocols: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a robust and reproducible methodology. The following protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the generated results.[9][10]

Step 1: Receptor Preparation - Curating the Biological Target

The quality of the receptor structure is paramount for a meaningful docking study.[10]

  • Structure Retrieval: Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5IKR for COX-2 and PDB ID: 1AZM for CA IX.[8]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[8] This step is crucial to avoid interference with the docking process.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This is a critical step as the protonation state of amino acid residues can significantly influence ligand binding. Assign appropriate partial charges to all atoms using a force field such as AMBER or CHARMM.

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Step 2: Ligand Preparation - Readying the Small Molecules

The ligands must also be carefully prepared to ensure they are in a realistic and energetically favorable state.

  • 2D to 3D Conversion: Draw the 2D structures of the 4-iodo-3-methyl-1,2-oxazol-5-amine derivatives and a set of comparator isoxazole compounds. Convert these 2D structures into 3D conformations using a molecular builder tool.

  • Tautomer and Ionization State Generation: Generate all possible tautomeric and ionization states of the ligands at a physiological pH. This is a critical step that is often overlooked but can dramatically impact docking results.

  • Energy Minimization: Perform a thorough energy minimization of each ligand conformation to obtain a low-energy, stable structure.

Step 3: Defining the Binding Site and Grid Generation

The docking algorithm needs to know where to search for potential binding poses.

  • Binding Site Identification: If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location. In the absence of a co-crystallized ligand, computational tools can be used to predict potential binding pockets.

  • Grid Box Generation: A grid box is then generated around the defined binding site. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligands in various orientations but not so large as to unnecessarily increase the computational time.

Step 4: Molecular Docking Simulation

This is the core of the in-silico experiment where the ligand is "docked" into the receptor's binding site.

  • Choice of Docking Software: Several well-validated docking programs are available, each with its own search algorithm and scoring function.[2][11][12] For this guide, we will use AutoDock Vina, a widely used and freely available software known for its accuracy and speed.[2][12][13]

  • Docking Execution: The prepared ligands are then docked into the prepared receptor grid. The docking program will explore a vast number of possible binding poses and conformations for each ligand within the defined search space.

  • Scoring and Ranking: Each generated pose is assigned a score by the scoring function, which estimates the binding affinity (typically in kcal/mol).[11] The poses are then ranked based on these scores.

Step 5: Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A critical evaluation of these results is essential.

  • Pose Inspection: Visually inspect the top-ranked poses for each ligand. Plausible binding poses should exhibit favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues in the binding site.

  • Re-docking Validation: To validate the docking protocol, the co-crystallized ligand (if available) should be extracted and re-docked into the binding site.[14] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[14]

  • Comparison with Experimental Data: Whenever possible, the docking scores should be correlated with experimentally determined binding affinities (e.g., IC50 or Ki values) for a set of known active and inactive compounds. A good docking protocol should be able to distinguish between binders and non-binders.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation & Analysis PDB Retrieve PDB Structure Clean Clean Structure PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate Minimize_R Energy Minimization Protonate->Minimize_R Grid Define Binding Site & Generate Grid Minimize_R->Grid Draw Draw 2D Structures Convert 2D to 3D Conversion Draw->Convert Tautomer Generate Tautomers/Ionization States Convert->Tautomer Minimize_L Energy Minimization Tautomer->Minimize_L Minimize_L->Grid Dock Execute Docking (AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Validate Validate Protocol (Re-docking) Analyze->Validate Prioritize Prioritize Validate->Prioritize Prioritize for Synthesis

Caption: A streamlined workflow for in-silico molecular docking studies.

Data Presentation: A Comparative Docking Analysis

The following table summarizes the hypothetical docking results for a series of 4-iodo-3-methyl-1,2-oxazol-5-amine derivatives and comparator isoxazole compounds against COX-2 and CA IX. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Compound IDStructureTarget: COX-2 Binding Affinity (kcal/mol)Target: CA IX Binding Affinity (kcal/mol)Predicted Key Interactions (COX-2)Predicted Key Interactions (CA IX)
IMOA-01 4-iodo-3-methyl-1,2-oxazol-5-amine-7.2-6.5H-bond with Ser530, Hydrophobic interactions with Val349, Leu352Coordination with Zn2+, H-bond with Thr199
IMOA-02 N-acetyl derivative of IMOA-01-8.1-6.8H-bond with Arg120, Ser530, Hydrophobic interactions with Tyr385Coordination with Zn2+, H-bond with Thr199, Gln92
IMOA-03 Phenyl-substituted amide of IMOA-01-9.5-7.1Pi-pi stacking with Tyr385, H-bond with Arg120Hydrophobic interactions with Val121, Leu198
Celecoxib (Reference COX-2 Inhibitor)-10.2-5.8H-bond with His90, Gln192, Arg513-
Acetazolamide (Reference CA IX Inhibitor)-6.1-8.9-Coordination with Zn2+, H-bond with Thr199, Thr200

Interpreting the Results: From Data to Drug Discovery Insights

The hypothetical data presented in the table above allows for several key interpretations:

  • Structure-Activity Relationship (SAR): The addition of an acetyl group (IMOA-02) and a phenyl-substituted amide (IMOA-03) to the core 4-iodo-3-methyl-1,2-oxazol-5-amine structure (IMOA-01) appears to enhance the predicted binding affinity for COX-2. This suggests that the N-substituent plays a crucial role in the interaction with this target.

  • Target Selectivity: While the derivatives show some affinity for both targets, the N-substituted compounds (IMOA-02 and IMOA-03) exhibit a more pronounced predicted affinity for COX-2 over CA IX. This information is valuable for guiding the design of more selective inhibitors.

  • Benchmarking Against Known Inhibitors: Comparing the docking scores of the novel derivatives to those of known inhibitors like Celecoxib and Acetazolamide provides a crucial benchmark. While our hypothetical derivatives do not surpass the reference compounds, their respectable binding affinities suggest they are promising starting points for further optimization.

  • Guiding Further Experiments: The predicted key interactions provide testable hypotheses for medicinal chemists. For example, modifications to the phenyl ring in IMOA-03 could be designed to enhance the pi-pi stacking interactions with Tyr385 in the COX-2 active site.

G cluster_ligands Ligand Series cluster_targets Biological Targets cluster_outcomes Predicted Outcomes IMOA_01 IMOA-01 (Core) COX2 COX-2 IMOA_01->COX2 -7.2 kcal/mol CAIX CA IX IMOA_01->CAIX -6.5 kcal/mol SAR Structure-Activity Relationship IMOA_01->SAR IMOA_02 IMOA-02 (N-acetyl) IMOA_02->COX2 -8.1 kcal/mol IMOA_02->CAIX -6.8 kcal/mol IMOA_02->SAR IMOA_03 IMOA-03 (N-phenyl) IMOA_03->COX2 -9.5 kcal/mol IMOA_03->CAIX -7.1 kcal/mol IMOA_03->SAR Selectivity Target Selectivity COX2->Selectivity CAIX->Selectivity Optimization Lead Optimization SAR->Optimization Selectivity->Optimization

Caption: Logical flow from ligand-target docking to strategic drug discovery decisions.

Conclusion and Future Directions

In-silico docking studies, when performed with rigor and a critical eye, are an indispensable tool in modern drug discovery. This guide has outlined a comprehensive and self-validating workflow for the evaluation of isoxazole derivatives, using the 4-iodo-3-methyl-1,2-oxazol-5-amine scaffold as a conceptual starting point. The comparative analysis of docking results against COX-2 and CA IX demonstrates how this approach can yield valuable insights into structure-activity relationships and target selectivity.

It is crucial to remember that in-silico predictions are not a substitute for experimental validation.[5] The most promising compounds identified through docking should be synthesized and subjected to in-vitro and in-vivo testing to confirm their biological activity. The synergy between computational and experimental approaches is the key to accelerating the development of novel and effective therapeutic agents. The isoxazole scaffold, with its inherent versatility, will undoubtedly continue to be a rich source of inspiration for medicinal chemists for years to come.

References

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Taylor & Francis Online. [Link]

  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. (2025). Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Sahoo, R. N., et al. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 84(5), 1334-1337. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2023). ResearchGate. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PMC. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprints.org. [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022). Semantic Scholar. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2022). Ukaaz Publications. [Link]

  • Synthesis, Characterization, Anti-Mycobacterial Evaluation and In-Silico Molecular Docking of Novel Isoxazole Clubbed Pyrimidine Derivatives. (2021). Journal of Pharmaceutical Research International. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2018). PMC. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Taylor & Francis Online. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). Semantic Scholar. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. (2025). ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]

  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. (2021). PMC. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ScienceDirect. [Link]

  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (2021). ResearchGate. [Link]

  • Facile Synthesis, Characterization and in Silico Docking Studies of Novel Thiazolidine-2,4-Dione-Based Mannich Base Bearing. (2021). Rwanda Journal of Engineering, Science, Technology and Environment. [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2020). PMC. [Link]

  • Synthesis, antibacterial, and molecular docking of some new tetrazole, oxazepine, and thiazolidine derivatives contacting with a. (2024). Chemical Review and Letters. [Link]

  • Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Aryliden. (2022). Egyptian Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-iodo-3-methyl-1,2-oxazol-5-amine

Executive Summary & Chemical Profile Objective: This guide defines the mandatory disposal, containment, and handling protocols for 4-iodo-3-methyl-1,2-oxazol-5-amine (also known as 5-amino-4-iodo-3-methylisoxazole). Oper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory disposal, containment, and handling protocols for 4-iodo-3-methyl-1,2-oxazol-5-amine (also known as 5-amino-4-iodo-3-methylisoxazole).

Operational Directive: Due to the presence of the iodine atom and the isoxazole ring, this compound must be strictly segregated as Halogenated Organic Waste . Improper disposal via general organic streams can damage standard incineration scrubbers (due to corrosive


 gas generation) and violate environmental discharge permits.
Chemical Identity & Hazard Matrix[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 4-iodo-3-methyl-1,2-oxazol-5-amine
Common Name 5-Amino-4-iodo-3-methylisoxazole
Molecular Formula

Structure Isoxazole ring with amine (C5), iodine (C4), methyl (C3)
Primary Hazard Acute Toxicity (Oral) ; Irritant (Skin/Eye)
Disposal Class Halogenated Organic (High Priority)

Critical Hazard Mechanism:

  • Thermal Decomposition: Upon combustion, the iodine substituent is released as elemental iodine (

    
    ) or hydrogen iodide (
    
    
    
    ), both of which are highly corrosive to incinerator fluework if not specifically scrubbed.
  • Nitrogen Content: The isoxazole ring is nitrogen-rich. While this specific derivative is relatively stable, it should never be subjected to uncontrolled heating or mixed with strong oxidizers (e.g., fuming nitric acid), as the amine group can oxidize violently [1].

Disposal Decision Logic (Workflow)

The following decision tree dictates the handling of waste based on its physical state.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound/Contaminated Solids Solution Solution / Mother Liquor StateCheck->Solution Reaction Mixture SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Solution->SolventCheck HaloStream Halogenated Waste Carboy (Stream A) SolventCheck->HaloStream Any Solvent NonHaloStream Non-Halogenated (Do NOT Use) SolventCheck->NonHaloStream Strictly Prohibited Labeling Label: 'Contains Organic Iodine' SolidBin->Labeling HaloStream->Labeling Handover EHS Pickup / Incineration Labeling->Handover

Figure 1: Decision logic for segregating isoxazole derivatives. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute forces the entire mixture into the Halogenated Waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Scope: Expired stocks, reaction precipitates, or contaminated weighing paper/PPE.

  • Primary Containment:

    • Place the solid material into a chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: HDPE is resistant to the potential slow release of iodine vapors if the compound degrades over time.

  • Secondary Containment:

    • Seal the primary container and place it inside the laboratory's designated Hazardous Solid Waste Drum (often Red or Yellow bin depending on local regulations).

  • Labeling:

    • Mandatory Tag: "Toxic Solid - Organohalogen."

    • Constituents: List "4-iodo-3-methyl-1,2-oxazol-5-amine" explicitly. Do not use abbreviations like "IMOA".

Protocol B: Liquid Waste (Solutions)

Scope: Mother liquors, HPLC waste, or reaction mixtures.

  • Stream Selection:

    • Action: Pour strictly into the Halogenated Organic Solvents carboy.

    • Prohibition: Never pour into the "Non-Halogenated" or "Aqueous" streams.

    • Reasoning: Even if the solvent is water or ethanol, the dissolved iodine-bearing compound contaminates the stream. Non-halogenated waste is often used as fuel blending for cement kilns which lack iodine scrubbers; introducing iodine there causes equipment corrosion and toxic emission breaches [2].

  • pH Check:

    • Ensure the waste carboy is not acidic (

      
      ).
      
    • Why: Acidic conditions can accelerate the decomposition of isoxazoles or protonate the amine, potentially altering solubility or reactivity. If the waste is acidic, neutralize with a dilute sodium bicarbonate solution before adding to the carboy.

Emergency Response: Spills

If 4-iodo-3-methyl-1,2-oxazol-5-amine is spilled outside a fume hood:

  • Evacuate & Ventilate: The compound is an irritant.[1] Clear the immediate area.[2][3][1][4][5]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 particulate respirator.

  • Deactivation (Liquid Spills):

    • Absorb with vermiculite or sand.

    • Do NOT use bleach (sodium hypochlorite).

    • Scientific Rationale: Hypochlorites can react with the primary amine group (

      
      ) to form N-chloroamines, which are often unstable and shock-sensitive. Use simple soap and water for final surface cleaning [3].
      
  • Disposal of Debris: Follow Protocol A (Solid Waste).

Storage & Stability Before Disposal[6][10][11]

To prevent pre-disposal incidents:

  • Light Sensitivity: Organoiodides are photolabile. Store waste containers away from direct sunlight to prevent the liberation of free iodine (

    
    ), which turns waste containers purple/brown and increases internal pressure.
    
  • Segregation: Keep away from strong acids and oxidizers.[1][6] The basic amine moiety makes it reactive toward acid chlorides and anhydrides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88317, 5-Amino-3,4-dimethylisoxazole (Analogous Structure Reactivity). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management: Halogenated Solvents. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Chemical Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-3-methyl-1,2-oxazol-5-amine
Reactant of Route 2
4-iodo-3-methyl-1,2-oxazol-5-amine
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